methyl 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound It features a unique structure that combines pyrazole, thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the thieno and triazolo rings. The final step involves the formation of the pyrimidine ring and the esterification to introduce the methyl carboxylate group. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate ring formation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Methyl 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl derivatives: These compounds share the pyrazole ring and similar substituents, offering comparable biological activities.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar core structures and are used in similar applications
Uniqueness
Methyl 2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H17ClN6O2S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
methyl 4-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C17H17ClN6O2S/c1-7-11-15-20-14(10(4)24-9(3)12(18)8(2)21-24)22-23(15)6-19-16(11)27-13(7)17(25)26-5/h6,10H,1-5H3 |
InChI Key |
RQMXDGAREPJXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)N4C(=C(C(=N4)C)Cl)C)C(=O)OC |
Origin of Product |
United States |
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